

# Application Note: Quantification of Calcium Naphthenate in Crude Oil

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## Compound of Interest

Compound Name: Calcium naphthenate

Cat. No.: B1591947

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Audience: Researchers, scientists, and drug development professionals.

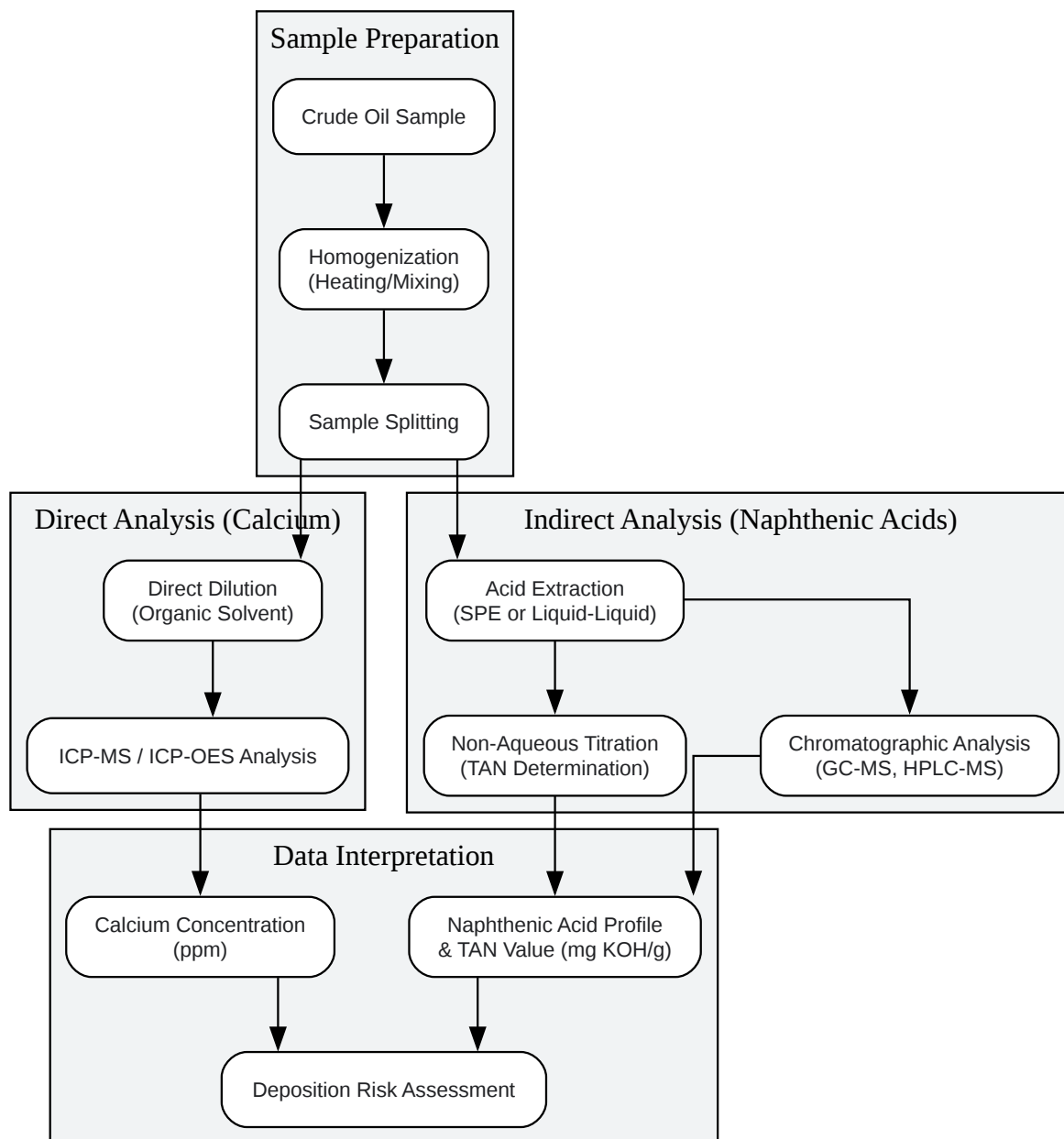
## Introduction

**Calcium naphthenate** is a soap-like deposit formed from the reaction of acidic compounds in crude oil, known as naphthenic acids, with calcium ions present in the production water.[1][2] These deposits can lead to significant operational issues in the petroleum industry, including pipeline blockage, equipment fouling, and the stabilization of emulsions, which complicates oil-water separation.[1][3][4] The formation is pH-dependent, typically occurring when the pH of the produced water rises above 6, causing the naphthenic acids to dissociate and react with divalent cations like calcium.[5][6] Accurate quantification of **calcium naphthenate** or its precursors in crude oil is crucial for predicting deposition risk, developing mitigation strategies, and ensuring efficient production.

This document provides detailed protocols for the primary analytical techniques used to quantify **calcium naphthenate**, either directly by measuring calcium content or indirectly by characterizing the naphthenic acids.

## Logical Workflow for Calcium Naphthenate Analysis

The overall process for quantifying **calcium naphthenate** involves a series of steps from sample collection to final data analysis. The choice of specific methods depends on whether the analysis targets the calcium content, the naphthenic acid profile, or both.



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Caption: General workflow for **calcium naphthenate** quantification.

# Method 1: Direct Quantification of Calcium by ICP-MS/ICP-OES

## Principle

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are atomic spectroscopy techniques used to determine the elemental composition of samples.<sup>[7][8]</sup> For **calcium naphthenate** analysis, these methods directly measure the total calcium concentration in the crude oil. The sample is diluted in an organic solvent and introduced into a high-temperature plasma, which atomizes and ionizes the sample. The ions are then passed to a mass spectrometer (ICP-MS) or the emitted light is measured (ICP-OES) to quantify the concentration of each element.<sup>[9][10]</sup> ICP-MS offers significantly lower detection limits compared to ICP-OES.<sup>[10]</sup>

## Experimental Protocol: ICP-MS

- Apparatus and Reagents
  - ICP-MS instrument with an organic sample introduction system (e.g., Peltier-cooled spray chamber, solvent-resistant tubing).<sup>[10]</sup>
  - Organic solvent for dilution (e.g., kerosene, xylene, or a commercial solvent like CONOSTAN PremiSolv).<sup>[9]</sup>
  - Internal standard solution (e.g., Yttrium (Y) at 1 ppm in organic solvent).<sup>[9]</sup>
  - Multi-element calibration standards in an organic matrix.
  - Class A volumetric flasks and pipettes.
  - Vortex mixer and sonicator.
- Sample Preparation
  - Heat the crude oil sample in a water bath at 50-60°C until it is fluid and can be easily sampled.<sup>[8][9]</sup>

- Homogenize the sample thoroughly by mixing.
- Accurately weigh a known amount of the heated crude oil into a volumetric flask.
- Add the internal standard.[9]
- Dilute the sample with the organic solvent to the final volume (e.g., a 10 to 50-fold dilution). The dilution factor depends on the viscosity of the oil and the expected calcium concentration.
- Mix thoroughly using a vortex mixer or sonicator until the sample is completely dissolved and homogeneous.[8]
- Instrumental Analysis
  - Set up the ICP-MS with appropriate parameters for organic solvent analysis, including reduced plasma power and optimized gas flows.[10]
  - Calibrate the instrument using a blank and a series of multi-element calibration standards.
  - Analyze the prepared crude oil samples. Use a rinse solution (the dilution solvent) between samples to prevent carryover.
- Data Analysis
  - The instrument software calculates the concentration of calcium in the diluted sample based on the calibration curve and corrected for the internal standard response.
  - Calculate the original concentration of calcium in the crude oil sample using the following formula:
    - $\text{Ca (mg/kg)} = C_{\text{measured}} \times (V / W) \times D$
    - Where:
      - $C_{\text{measured}}$  = Concentration of Ca measured by ICP-MS (mg/L)
      - $V$  = Final volume of the diluted sample (L)

- W = Weight of the crude oil sample (kg)
- D = Density of the dilution solvent (if needed for unit conversion)

#### Data Presentation

Parameter	Method	Typical Concentration Range	Reference
Calcium (Ca)	ICP-MS/ICP-OES	100 - 600 mg/L in produced water	<a href="#">[11]</a>
Iron (Fe)	ICP-MS/ICP-OES	Varies (corrosion indicator)	<a href="#">[6]</a>
Sodium (Na)	ICP-MS/ICP-OES	27.7 - 105.1 mg/L in produced water	<a href="#">[12]</a>

## Method 2: Indirect Quantification via Total Acid Number (TAN)

### Principle

The Total Acid Number (TAN) is a measure of the total amount of acidic substances in a crude oil sample, expressed in milligrams of potassium hydroxide (mg KOH) required to neutralize the acids in one gram of oil.[\[11\]](#)[\[13\]](#) Since naphthenic acids are the primary acidic components, a high TAN value often indicates a higher risk of naphthenate formation.[\[11\]](#) The analysis is performed by non-aqueous potentiometric titration, where the sample is dissolved in a solvent mixture and titrated with a standardized alcoholic potassium hydroxide (KOH) solution.[\[14\]](#)[\[15\]](#)

### Experimental Protocol: Non-Aqueous Potentiometric Titration (ASTM D664)

- Apparatus and Reagents
  - Automatic potentiometric titrator with a glass pH electrode and a reference electrode suitable for non-aqueous solutions.

- Titration vessel, stirrer, and burette.
- Solvent: Toluene, isopropanol, and a small amount of water.
- Titrant: 0.1 M alcoholic potassium hydroxide (KOH), standardized.
- Buffer solutions for electrode calibration.
- Sample Preparation
  - Weigh an appropriate amount of the crude oil sample into the titration vessel. The sample size depends on the expected TAN.
  - Add the titration solvent (e.g., 125 mL of the toluene/isopropanol/water mixture) and stir until the sample is fully dissolved.
- Titration Procedure
  - Calibrate the electrode system.
  - Immerse the electrodes in the sample solution and start the titration with the standardized KOH solution.
  - The titrator adds the titrant in small increments and records the potential (mV) after each addition.
  - The titration is continued past the inflection point of the titration curve, which indicates the endpoint.
- Data Analysis
  - The titrator software identifies the endpoint volume from the titration curve (the point of greatest potential change per unit volume of titrant added).
  - Calculate the TAN using the following formula:
    - $\text{TAN (mg KOH/g)} = (V_{\text{eq}} - V_{\text{blank}}) \times M \times 56.1 / W$
    - Where:

- $V_{eq}$  = Volume of KOH solution at the equivalence point (mL)
- $V_{blank}$  = Volume of KOH for a blank titration (mL)
- $M$  = Molarity of the alcoholic KOH solution (mol/L)
- 56.1 = Molar mass of KOH ( g/mol )
- $W$  = Weight of the crude oil sample (g)

#### Data Presentation

Crude Oil Characteristic	Method	Risk Level	Reference
TAN Value	ASTM D664	> 0.5 mg KOH/g indicates high risk	[3][11]
TAN Value	ASTM D664	0.47 - 1.01 mg KOH/g in high-risk fields	[11]

## Method 3: Characterization of Naphthenic Acids by Mass Spectrometry

### Principle

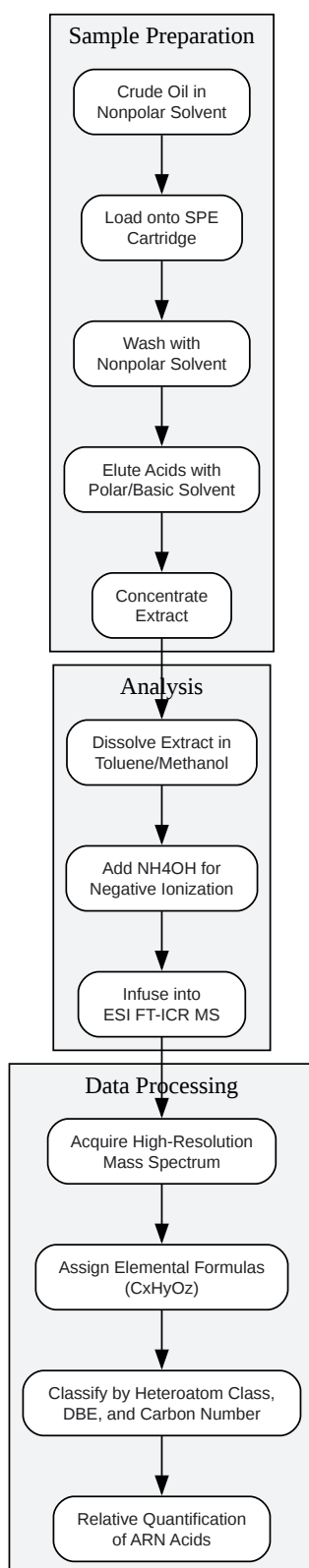
Advanced mass spectrometry techniques are used to characterize the complex mixture of naphthenic acids, particularly the high molecular weight tetra-protic acids (known as ARN acids, with Mwt ~1230 Dalton) that are the primary precursors to hard **calcium naphthenate** deposits.[3][6][16] Techniques like Electrospray Ionization (ESI) coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provide ultra-high resolution and mass accuracy, allowing for the detailed molecular formula assignment of individual acidic species.[17]

### Experimental Protocol: ESI FT-ICR MS

- Apparatus and Reagents

- High-resolution mass spectrometer (e.g., FT-ICR MS) with an ESI source.
- Solvents: Toluene, methanol, ammonium hydroxide.
- Solid-Phase Extraction (SPE) cartridges (non-aqueous ion exchange) for acid isolation.  
[18]
- Sample Preparation (Acid Extraction)
  - Dissolve a known weight of crude oil in a nonpolar solvent.
  - Pass the solution through a pre-conditioned non-aqueous ion exchange SPE cartridge to retain the acidic components.[18]
  - Wash the cartridge with the nonpolar solvent to remove the neutral oil matrix.
  - Elute the naphthenic acids from the cartridge using a more polar, basic solvent mixture.
  - Concentrate the acid extract under a stream of nitrogen.
- Workflow for Naphthenic Acid Extraction and Analysis





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